Ethyl chrysanthemate

説明

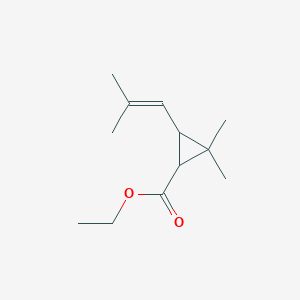

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-6-14-11(13)10-9(7-8(2)3)12(10,4)5/h7,9-10H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMXTGUGWLAOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(C1(C)C)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052651 | |

| Record name | Ethyl chrysanthemate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-41-6 | |

| Record name | Ethyl chrysanthemate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl chrysanthemate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl chrysanthemate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl chrysanthemate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of ethyl chrysanthemate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chrysanthemate is a pivotal synthetic intermediate, primarily recognized for its role in the production of pyrethroid insecticides.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and spectroscopic characterization. Detailed experimental procedures and data are presented to support research and development activities in agrochemistry, medicinal chemistry, and organic synthesis.

Chemical Structure and Isomerism

This compound, systematically named ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate, is an ester of chrysanthemic acid and ethanol (B145695). Its structure features a cyclopropane (B1198618) ring with two chiral centers at the C1 and C3 positions. Consequently, it exists as a mixture of stereoisomers. The most significant isomers are the cis and trans diastereomers, which relate to the relative orientation of the carboxylate and the isobutenyl groups on the cyclopropane ring.[3][4] The trans isomer is often the major component in commercial mixtures.[3]

-

IUPAC Name: ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[5]

-

CAS Number: 97-41-6[5]

-

Molecular Formula: C₁₂H₂₀O₂[5]

-

SMILES: CCOC(=O)C1C(C1(C)C)C=C(C)C[5]

-

InChI Key: VIMXTGUGWLAOFZ-UHFFFAOYSA-N[5]

Figure 1: Chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic floral or herbal odor.[6] It is soluble in organic solvents like alcohol but has low solubility in water.[6]

| Property | Value | Reference(s) |

| Molecular Weight | 196.29 g/mol | [5] |

| Appearance | Colorless to yellow clear liquid | [6] |

| Boiling Point | 112 °C @ 10 mmHg 34-37 °C @ 0.05 Torr | [6] |

| Density | ~0.920 g/cm³ @ 25 °C | [6] |

| Refractive Index (n20/D) | 1.4590 - 1.4610 | [7][8] |

| Flash Point | 84 °C (184 °F) | [6] |

| Water Solubility | 10.44 mg/L @ 25 °C (estimated) | [6] |

| logP (o/w) | 4.18 (estimated) | [6] |

Synthesis of this compound

The most common industrial method for synthesizing this compound is the dimethylhexadiene (B12642583) route.[1][2] This process involves the cyclopropanation reaction between ethyl diazoacetate (EDA) and 2,5-dimethyl-2,4-hexadiene (B125384) (DMH), typically catalyzed by a copper-based catalyst.[1][2]

General Experimental Protocol: Cyclopropanation

The following protocol is a generalized procedure based on established methods.[1][9]

Materials:

-

2,5-dimethyl-2,4-hexadiene (DMH)

-

Ethyl diazoacetate (EDA)

-

Copper(II) stearate (B1226849) and phenylhydrazine (B124118) complex (or other suitable copper catalyst)

-

Anhydrous solvent (e.g., 1,2-dichloroethane (B1671644) or methylene (B1212753) chloride)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel is charged with 2,5-dimethyl-2,4-hexadiene and the copper catalyst under an inert atmosphere.

-

The mixture is heated to the reaction temperature (typically 80-130 °C).

-

Ethyl diazoacetate, dissolved in the anhydrous solvent, is added dropwise to the stirred mixture. The rate of addition is controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 18 hours) to ensure complete conversion.[1]

-

The reaction mixture is then cooled to room temperature.

-

The catalyst is removed by filtration.

-

The solvent and any unreacted 2,5-dimethyl-2,4-hexadiene are removed under reduced pressure.

-

The crude this compound is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Experimental Protocol: Isomerization of cis- to trans-Ethyl Chrysanthemate

The trans-isomer of chrysanthemic acid and its esters are often more biologically active. Therefore, methods to isomerize the cis-isomer to the more desirable trans-isomer are of significant interest.

Materials:

-

This compound (mixture of cis and trans isomers)

-

Sodium ethoxide

-

Anhydrous ethanol

Procedure: [3]

-

A solution of this compound is prepared in anhydrous ethanol.

-

A catalytic amount of sodium ethoxide is added to the solution.

-

The mixture is heated at reflux for a specified period (e.g., 2 hours).[3]

-

After cooling, the ethanol is removed by distillation.

-

The residue is taken up in a suitable solvent (e.g., ether) and washed with water to remove any remaining base.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated.

-

The resulting mixture of this compound will be enriched in the trans-isomer. The exact ratio can be determined by gas chromatography (GC).[3]

Caption: Workflow for the synthesis and isomerization of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is complex due to the presence of multiple stereoisomers. However, characteristic signals include those for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the gem-dimethyl groups on the cyclopropane ring (singlets between 1.1-1.3 ppm), the vinyl methyl groups (singlets around 1.7 ppm), and the cyclopropane and vinyl protons (multiplets in the region of 1.3-2.2 ppm and 4.8-5.1 ppm, respectively).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 172 ppm), the carbons of the double bond (in the range of 120-138 ppm), the carbons of the ethyl group (around 60 and 14 ppm), and the carbons of the cyclopropane ring and the attached methyl groups (in the upfield region of 18-35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[7][10]

-

C=O stretch (ester): A strong absorption band is observed around 1725-1735 cm⁻¹.

-

C-O stretch (ester): Bands are typically found in the 1100-1300 cm⁻¹ region.

-

C=C stretch (alkene): A medium intensity band appears around 1640-1680 cm⁻¹.

-

C-H stretch (alkane and alkene): Absorptions are seen just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for sp² C-H bonds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound does not always show a prominent molecular ion peak (M⁺˙ at m/z 196).[5] The fragmentation pattern is characteristic of esters and molecules with a cyclopropane ring.

-

Key Fragments: Common fragments observed in the mass spectrum include ions at m/z 123, which corresponds to the loss of the ethoxycarbonyl group ([M-COOEt]⁺), and m/z 103.[5] The fragmentation of esters often involves cleavage of the bond next to the carbonyl group.

Applications

The primary application of this compound is as a key intermediate in the synthesis of a wide range of synthetic pyrethroid insecticides.[1] These include, but are not limited to, permethrin, cypermethrin, and deltamethrin.[1] Its structural backbone is essential for the insecticidal activity of these compounds. It is also used in the fragrance industry due to its pleasant odor.[6]

Conclusion

This compound is a compound of significant industrial importance, particularly in the agrochemical sector. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and characterization. The experimental protocols and spectroscopic data presented herein serve as a valuable resource for professionals engaged in the research and development of pyrethroid-based products and other applications involving this versatile chemical intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0062979B1 - A method of epimerization of alkyl chrysanthemate - Google Patents [patents.google.com]

- 4. This compound [thegoodscentscompany.com]

- 5. This compound | C12H20O2 | CID 7334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 95%, mixture of cis and trans | Fisher Scientific [fishersci.ca]

- 7. This compound, 95%, mixture of cis and trans 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. US3658879A - Process for the preparation of chrysanthemic acid - Google Patents [patents.google.com]

- 9. This compound [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Ethyl chrysanthemate CAS number and physical properties

Ethyl chrysanthemate, a key intermediate in the synthesis of pyrethroid insecticides, is a compound of significant interest to researchers and professionals in the fields of agrochemicals and drug development. This guide provides a comprehensive overview of its chemical identity, physical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and CAS Number

This compound is chemically known as ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate. It is registered under the Chemical Abstracts Service (CAS) with the number 97-41-6 .[1][2][3] This unique identifier is crucial for accurately identifying the compound in chemical databases and literature.

Physical and Chemical Properties

This compound is a mixture of cis and trans isomers.[1][4] It typically appears as a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 97-41-6 | |

| Molecular Formula | C12H20O2 | |

| Molecular Weight | 196.29 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 0.906 g/mL at 25 °C | |

| Boiling Point | 112 °C at 10 mmHg | |

| Flash Point | 184 °F (84.44 °C) | |

| Refractive Index | 1.461 at 20 °C | |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol, ethanol, methanol, acetone, benzene, and toluene. | |

| Stability | Stable under normal temperatures and pressures. |

Experimental Protocol: Synthesis via Diazoacetate Method

The synthesis of this compound can be achieved through various methods, with the diazoacetate method being a common approach. This method involves the reaction of 2,5-dimethyl-2,4-hexadiene (B125384) with ethyl diazoacetate in the presence of a copper catalyst.

Materials:

-

2,5-dimethyl-2,4-hexadiene

-

Ethyl diazoacetate

-

Copper powder (catalyst)

-

Hydroquinone (B1673460) (antioxidant)

-

Nitrogen gas

Procedure:

-

To a reaction flask, add 2,5-dimethyl-2,4-hexadiene, a catalytic amount of copper powder, and a small quantity of hydroquinone as an antioxidant.

-

Heat the mixture to 120 °C under a nitrogen atmosphere with rapid stirring.

-

Slowly add a solution of ethyl diazoacetate dropwise to the reaction mixture. The addition rate should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.

-

Cool the reaction mixture to room temperature.

-

Distill the mixture to remove any unreacted 2,5-dimethyl-2,4-hexadiene, which can be recovered and recycled.

-

Increase the vacuum and distill the residue to obtain this compound.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps involved in the synthesis of this compound using the diazoacetate method.

This technical guide provides essential information for researchers and professionals working with this compound. The summarized data and detailed protocols are intended to facilitate laboratory work and further research into the applications of this important chemical intermediate.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of Chrysanthemic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysanthemic acid is a monoterpene and a key precursor in the biosynthesis of pyrethrins (B594832), a class of natural insecticides with significant commercial and scientific interest. This technical guide provides a comprehensive overview of the natural occurrence, sources, and biosynthesis of chrysanthemic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical ecology, biosynthesis, and potential applications of this important natural product. This document details the primary plant sources, the distribution of chrysanthemic acid and its derivatives within the plant, and the enzymatic pathway responsible for its formation. Furthermore, it provides detailed experimental protocols for the extraction and quantification of pyrethrins, the esterified forms of chrysanthemic acid.

Natural Occurrence and Sources

Chrysanthemic acid is most notably found in the plant species Chrysanthemum cinerariifolium (also known as Tanacetum cinerariifolium), a member of the Asteraceae family.[1][2][3] This plant is the primary commercial source for the production of pyrethrins, which are potent, natural insecticides.[3][4] While chrysanthemic acid is present in various parts of the plant, its concentration is highest in the flower heads, specifically in the achenes (seeds).[1][2] Other species such as Chrysanthemum coccineum (Persian chrysanthemum) and Tagetes erecta (Marigold) have also been reported to contain pyrethrins, although at significantly lower concentrations than C. cinerariifolium.[1]

Distribution within the Plant

The biosynthesis and accumulation of chrysanthemic acid and its pyrethrin esters are compartmentalized within the plant. The highest concentrations are found in the flower heads, which are the primary harvested material for commercial pyrethrin extraction.[3] The leaves also contain pyrethrins, but at a concentration approximately one-tenth of that found in the flowers.[5] Roots of the plant have been shown to lack the ability to synthesize pyrethrins.[4]

Quantitative Data on Pyrethrin Content

The concentration of pyrethrins, and by extension the precursor chrysanthemic acid, can vary depending on the plant part, developmental stage of the flower, and the specific cultivar or population of Chrysanthemum cinerariifolium. The following table summarizes the typical pyrethrin content found in different parts of the plant.

| Plant Part | Total Pyrethrin Content (% dry weight) | Reference |

| Flower Heads | 1.0 - 2.0% | [4][6] |

| Leaves | ~0.1% | [5] |

| Stems | Lower than leaves (specific data not consistently reported) | |

| Roots | 0% | [4] |

Note: The total pyrethrin content is a combination of six related esters: pyrethrin I, pyrethrin II, cinerin I, cinerin II, jasmolin I, and jasmolin II.

Biosynthesis of Chrysanthemic Acid and Pyrethrins

The biosynthesis of chrysanthemic acid and its subsequent conversion to pyrethrins is a complex enzymatic process that occurs in the glandular trichomes of Chrysanthemum cinerariifolium.[1] The pathway begins with the precursor molecule dimethylallyl diphosphate (B83284) (DMAPP).

Biosynthetic Pathway of Chrysanthemic Acid and Pyrethrins I & II

Caption: Biosynthetic pathway of chrysanthemic acid and its conversion to pyrethrins I and II.

Experimental Protocols

Extraction of Pyrethrins

4.1.1. Soxhlet Extraction

This is a classical and exhaustive extraction method.

-

Apparatus: Soxhlet extractor, round-bottom flask, condenser, heating mantle.

-

Solvent: Hexane (B92381) or petroleum ether.

-

Procedure:

-

Weigh approximately 1 g of finely ground, dried Chrysanthemum cinerariifolium flower heads.

-

Place the ground material in a cellulose (B213188) thimble and insert it into the Soxhlet extractor.

-

Add 150 mL of hexane to the round-bottom flask.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for a minimum of 6-8 hours, ensuring continuous siphoning of the solvent over the plant material.

-

After extraction, cool the apparatus and evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude pyrethrin extract.

-

4.1.2. Ultrasound-Assisted Extraction (UAE)

This method is faster and often more efficient than traditional methods.

-

Apparatus: Ultrasonic bath or probe sonicator, extraction vessel (e.g., Erlenmeyer flask).

-

Solvent: Acetone or ethanol.

-

Procedure:

-

Weigh approximately 0.25 g of pulverized, dried pyrethrum flowers into an extraction vessel.

-

Add 5 mL of acetone.

-

Place the vessel in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature of 50°C.

-

After extraction, filter the mixture through a 0.45 µm syringe filter to remove solid plant material.

-

The resulting filtrate contains the extracted pyrethrins and is ready for analysis.

-

Quantification of Pyrethrins by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical method for the separation and quantification of the six individual pyrethrin esters.

-

Instrumentation: HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example:

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: Start with a suitable ratio (e.g., 60% B), and increase the concentration of Solvent B over time to elute all six pyrethrins.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm or 230 nm.

-

Procedure:

-

Prepare a standard stock solution of a certified pyrethrum extract with a known concentration of the six pyrethrin components.

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Prepare the sample extract as described in the extraction protocols and dilute it to an appropriate concentration with the mobile phase.

-

Inject a fixed volume (e.g., 20 µL) of the standards and the sample onto the HPLC system.

-

Identify the pyrethrin peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the concentration of each pyrethrin in the sample by using the calibration curve generated from the standards.

-

Conclusion

Chrysanthemic acid, as the core scaffold of the insecticidal pyrethrins, is a natural product of significant scientific and commercial value. Its primary natural source is the flower heads of Chrysanthemum cinerariifolium. Understanding its biosynthesis and developing efficient extraction and analytical methods are crucial for the continued use and development of pyrethrin-based products. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important class of natural compounds.

References

- 1. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. greenhousegrower.com [greenhousegrower.com]

- 4. Augmentation of pyrethrins content in callus of Chrysanthemum cinerariaefolium and establishing its insecticidal activity by molecular docking of NavMS Sodium Channel Pore receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereoisomers and Chirality of Ethyl Chrysanthemate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemistry of ethyl chrysanthemate, a critical intermediate in the synthesis of pyrethroid insecticides. The document details the structure and properties of its stereoisomers, methods for their synthesis and separation, and the profound impact of chirality on biological activity.

Introduction to this compound and its Stereochemistry

This compound is the ethyl ester of chrysanthemic acid, a monoterpenoid and the foundational acidic component of many pyrethroid insecticides.[1][2] The structure of chrysanthemic acid contains two chiral centers at the C1 and C3 positions of the cyclopropane (B1198618) ring.[3] Consequently, the molecule can exist as four distinct stereoisomers. These stereoisomers are comprised of two pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The stereochemical configuration of this compound is paramount as it dictates the efficacy of the final pyrethroid product. Generally, the insecticidal activity is highest in esters derived from (+)-trans-chrysanthemic acid, followed by the (+)-cis isomer, while the (-)-trans and (-)-cis isomers are significantly less active or inactive.[4] This stereoselectivity in biological action underscores the importance of developing enantiomerically pure products to enhance efficacy, reduce off-target effects, and minimize environmental impact.[5][6]

The Four Stereoisomers of this compound

The presence of two stereocenters in the cyclopropane ring of this compound gives rise to four stereoisomers. The relationship between these isomers is crucial for understanding their synthesis and separation.

-

(1R,3R)-ethyl chrysanthemate and (1S,3S)-ethyl chrysanthemate are enantiomers, collectively known as the trans-isomers.

-

(1R,3S)-ethyl chrysanthemate and (1S,3R)-ethyl chrysanthemate are enantiomers, collectively known as the cis-isomers.

-

Any cis-isomer is a diastereomer of any trans-isomer.

References

- 1. guangchenchem.com [guangchenchem.com]

- 2. chembk.com [chembk.com]

- 3. EP0062979B1 - A method of epimerization of alkyl chrysanthemate - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors [mdpi.com]

- 6. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of Ethyl Chrysanthemate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and key experimental protocols related to the isomers of ethyl chrysanthemate. This information is critical for professionals in chemical research and drug development who work with pyrethroid insecticides and related compounds derived from chrysanthemic acid.

IUPAC Nomenclature of this compound Isomers

This compound, systematically named ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate, is a chiral molecule with two stereocenters at the C1 and C3 positions of the cyclopropane (B1198618) ring. This gives rise to four possible stereoisomers, which can be categorized into two pairs of enantiomers. The relative stereochemistry of the substituents on the cyclopropane ring determines whether the isomer is cis or trans.

-

Trans Isomers : The ester group at C1 and the isobutenyl group at C3 are on opposite sides of the cyclopropane ring.

-

Cis Isomers : The ester group at C1 and the isobutenyl group at C3 are on the same side of the cyclopropane ring.

The absolute configuration at each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, resulting in the (R) or (S) assignment. The four stereoisomers are:

-

(+)-trans-Ethyl chrysanthemate : (1R,3R)-ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

-

(-)-trans-Ethyl chrysanthemate : (1S,3S)-ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

-

(+)-cis-Ethyl chrysanthemate : (1R,3S)-ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

-

(-)-cis-Ethyl chrysanthemate : (1S,3R)-ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[1]

Physicochemical Data of this compound Isomers

The separation of this compound isomers is challenging due to their similar physical properties.[2] Consequently, much of the available data pertains to mixtures of cis and trans isomers. This table summarizes the available quantitative data.

| Property | Value | Isomer Specificity | Source(s) |

| Molecular Formula | C₁₂H₂₀O₂ | All Isomers | [3][4] |

| Molecular Weight | 196.29 g/mol | All Isomers | [3][5] |

| Boiling Point | 112 °C at 10 mmHg | Mixture of cis/trans | [3][5][6] |

| 115-120 °C at 24 mmHg | Mixture of cis/trans | [2] | |

| 112-116 °C at 19 mmHg | Mixture of cis/trans | [2] | |

| 106-116 °C at 20 mmHg | trans-isomer enriched | [7] | |

| Refractive Index (n²⁰/D) | 1.4580 to 1.4620 | Mixture of cis/trans | [6] |

| 1.4590 to 1.4610 | Mixture of cis/trans | [4][8] | |

| 1.461 | Mixture of cis/trans | [3][5] | |

| 1.462 | Mixture of cis/trans | [9] | |

| Density | 0.906 g/mL at 25 °C | Mixture of cis/trans | [3][5] |

| Flash Point | 84 °C (184 °F) | Mixture of cis/trans | [3][6] |

| Optical Rotation ([α]D) | Not available for individual ethyl ester isomers | - | - |

Experimental Protocols

Synthesis of this compound via the Diazoacetate Method

This method involves the reaction of 2,5-dimethyl-2,4-hexadiene (B125384) with ethyl diazoacetate in the presence of a copper catalyst.[10] This reaction typically produces a mixture of cis and trans isomers.

Materials:

-

2,5-dimethyl-2,4-hexadiene

-

Ethyl diazoacetate

-

Copper-based catalyst (e.g., Cu,K-PFIEP[SO₃H])

-

Methylene (B1212753) chloride (solvent)

-

Silica (B1680970) gel for chromatography

-

Eluent: 10% ethyl acetate (B1210297) in hexane (B92381)

Procedure:

-

A slurry of the copper catalyst (2.0 g) in methylene chloride (100 mL) is prepared in a reaction vessel.

-

2,5-dimethyl-2,4-hexadiene (8.33 g) is added to the catalyst slurry.

-

A solution of ethyl diazoacetate (5.0 g) in methylene chloride (50 mL) is added dropwise to the reaction mixture.

-

The mixture is stirred at ambient temperature for approximately 18 hours.

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The solvent is evaporated from the filtrate to yield the crude product.

-

The crude this compound is purified by column chromatography on silica gel, using a 10% ethyl acetate in hexane solution as the eluent.[10]

-

The purified fractions are analyzed, for instance by ¹H NMR, to confirm the structure.[10]

Epimerization of cis-Ethyl Chrysanthemate to trans-Ethyl Chrysanthemate

The thermodynamically less stable cis-isomers can be converted to the more stable trans-isomers through epimerization, often catalyzed by a Lewis acid.

Materials:

-

Ethyl (+)-cis-chrysanthemate

-

n-heptane (solvent)

-

Aluminum chloride (Lewis acid catalyst)

-

Water

Procedure:

-

A mixture of ethyl (+)-cis-chrysanthemate (4.0 g) and n-heptane (100 mL) is placed in a 200 mL flask under a nitrogen atmosphere.

-

Aluminum chloride (1.36 g) is added to the mixture.

-

The reaction mixture is stirred at 70°C for 3 hours.

-

After the reaction period, water is added to the mixture to decompose and facilitate the separation of the aluminum chloride catalyst.

-

The organic layer, containing the epimerized product, is washed with water.

-

The solvent is concentrated to yield the crude product, which is enriched in the trans-isomer.

-

The product can be further purified by distillation under reduced pressure (e.g., 106-116°C at 20 mmHg).[7]

Separation of trans- and cis-Isomers by Selective Hydrolysis

This protocol exploits the differential hydrolysis rates of the trans and cis isomers to separate them. The trans-isomer is preferentially hydrolyzed to chrysanthemic acid, which can then be separated from the unreacted cis-ester.

Materials:

-

Mixture of ethyl cis- and trans-chrysanthemate

-

Sodium ethylate

-

Water

-

Ether

Procedure:

-

A mixture of this compound (e.g., 10 g with a known cis/trans ratio) is treated with ethanol (30 g) and sodium ethylate (2.3 g, stoichiometrically matched to the trans-isomer content).

-

The mixture is heated at the boiling temperature of ethanol for 2 hours.

-

After the reaction, ethanol is removed by distillation.

-

Water (30 g) is added to the reaction mixture, which is then extracted twice with ether (20 g portions).

-

The ether layer, containing the unreacted (and now cis-enriched) this compound, is washed, dried, and the solvent is evaporated. The unreacted ester can be purified by distillation under reduced pressure.

-

The aqueous layer contains the sodium salt of the trans-chrysanthemic acid. This can be acidified to precipitate the trans-chrysanthemic acid, which can then be extracted and purified.[2]

Isomeric Relationships

The stereochemical relationships between the different isomers of this compound can be visualized as follows:

References

- 1. Ethyl cis-(-)-chrysanthemate | C12H20O2 | CID 719271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3943167A - Process for preparing trans-chrysanthemic acid - Google Patents [patents.google.com]

- 3. This compound [chembk.com]

- 4. 156060250 [thermofisher.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound [thegoodscentscompany.com]

- 7. EP0062979B1 - A method of epimerization of alkyl chrysanthemate - Google Patents [patents.google.com]

- 8. This compound, 95%, mixture of cis and trans | Fisher Scientific [fishersci.ca]

- 9. This compound [stenutz.eu]

- 10. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Solubility of Ethyl Chrysanthemate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of ethyl chrysanthemate, a key intermediate in the synthesis of pyrethroid insecticides. Understanding its solubility is crucial for process development, formulation, and various applications in the chemical and pharmaceutical industries.

Quantitative Solubility Data

| Solvent | Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Water | H₂O | 18.02 | 25 | 10.44 mg/L[1][2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 30 mg/mL[3] |

| Chloroform | CHCl₃ | 119.38 | Not Specified | Slightly Soluble[4][5] |

| Methanol | CH₄O | 32.04 | Not Specified | Soluble[4], Slightly Soluble[5] |

| Ethanol | C₂H₆O | 46.07 | Not Specified | Soluble[4] |

| Acetone | C₃H₆O | 58.08 | Not Specified | Soluble[4] |

| Benzene | C₆H₆ | 78.11 | Not Specified | Soluble[4] |

| Toluene | C₇H₈ | 92.14 | Not Specified | Soluble[4] |

| Diethyl Ether | C₄H₁₀O | 74.12 | Not Specified | Moderately Soluble |

| Alcohol | - | - | Not Specified | Soluble[1][2] |

It is generally noted that this compound is soluble in alcohols and other common organic solvents, while being nearly insoluble in water[1][2][4][6].

Experimental Protocols for Solubility Determination

A standardized method for determining the solubility of a compound like this compound in an organic solvent involves the following general steps:

-

Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached and the solution is saturated. This can be achieved through methods such as shaking, stirring, or sonication.

-

-

Separation of Undissolved Solute:

-

Once saturation is achieved, the undissolved solute is separated from the solution. This is typically done by filtration or centrifugation.

-

-

Quantification of Dissolved Solute:

-

A known volume of the clear, saturated solution is carefully collected.

-

The amount of dissolved this compound in the sample is then determined. Common analytical techniques for this quantification include:

-

Gravimetric Analysis: The solvent is evaporated from the known volume of the saturated solution, and the mass of the remaining this compound is measured.

-

Chromatographic Methods: Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of this compound in the saturated solution by comparing it to a calibration curve of known concentrations.

-

Spectroscopic Methods: If this compound has a suitable chromophore, UV-Vis spectroscopy can be used to determine its concentration based on absorbance.

-

-

Synthesis of this compound: A Workflow Overview

This compound is primarily synthesized via the dimethylhexadiene (B12642583) route. This process involves the cyclopropanation reaction between ethyl diazoacetate and 2,5-dimethyl-2,4-hexadiene. A simplified workflow of this synthesis is illustrated below.

Caption: Synthesis workflow for this compound.

This diagram outlines the key stages from the initial reactants to the final purified product, highlighting the main processes involved in the synthesis.

References

- 1. guangchenchem.com [guangchenchem.com]

- 2. This compound [thegoodscentscompany.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. chembk.com [chembk.com]

- 5. 97-41-6 CAS MSDS (Ethyl chrysanthemumate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CAS 97-41-6: this compound | CymitQuimica [cymitquimica.com]

Molecular weight and formula of ethyl chrysanthemate

An In-depth Technical Guide to Ethyl Chrysanthemate

Abstract

This compound is a key chemical intermediate, primarily recognized for its role in the synthesis of pyrethroid insecticides.[1][2] This document provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis, and a summary of its primary applications. The information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is an ester derived from chrysanthemic acid and ethanol.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀O₂ | [4][5] |

| Molecular Weight | 196.29 g/mol | |

| IUPAC Name | ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

| CAS Registry Number | 97-41-6 | |

| Appearance | Clear colorless to yellow liquid | |

| Odor | Powerful, winey-herbaceous, sweet, and ethereal | |

| Boiling Point | 551.93 K (Joback Method) | |

| Melting Point | 311.48 K (Joback Method) | |

| Flash Point | 184.00 °F (84.44 °C) | |

| Specific Gravity | 0.92000 to 0.92600 @ 20.00 °C | |

| Refractive Index | 1.45800 to 1.46200 @ 20.00 °C | |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available spectral data includes:

-

Mass Spectrometry (MS) : Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) data are available. Electron ionization mass spectra are also documented in the NIST WebBook.

-

Infrared Spectroscopy (IR) : FTIR and ATR-IR spectra have been recorded for this compound. The NIST WebBook also provides access to its IR spectrum.

-

Nuclear Magnetic Resonance (NMR) : While detailed NMR data was not found in the initial search, a synthesis protocol confirms the identity of the product by comparing its ¹H NMR spectrum to that of a commercial sample.

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the dimethylhexadiene (B12642583) route, which involves the cyclopropanation of 2,5-dimethyl-2,4-hexadiene (B125384) with ethyl diazoacetate.

Experimental Protocol: Catalytic Cyclopropanation

This protocol describes the synthesis of this compound using a copper-based catalyst.

Materials:

-

Ethyl diazoacetate

-

2,5-dimethyl-2,4-hexadiene

-

Cu,K-PFIEP[SO₃H] catalyst

-

Methylene (B1212753) chloride (solvent)

-

Ethyl acetate (B1210297) (eluent)

-

Hexane (B92381) (eluent)

Procedure:

-

A slurry of the Cu,K-PFIEP[SO₃H] catalyst (2.0 g) in methylene chloride (100 mL) and 2,5-dimethyl-2,4-hexadiene (8.33 g) is prepared in a reaction vessel.

-

A solution of ethyl diazoacetate (5.0 g) in methylene chloride (50 mL) is added dropwise to the slurry.

-

The reaction mixture is stirred at ambient temperature for approximately 18 hours.

-

Post-reaction, the catalyst is removed by filtration.

-

The solvent is evaporated from the filtrate to yield a residue.

-

The residue is purified by column chromatography on silica gel using a mixture of 10% ethyl acetate and 90% hexane as the eluent.

-

The final product, this compound, is isolated and its identity can be confirmed by ¹H NMR spectroscopy.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Applications

This compound serves as a vital building block in organic synthesis.

-

Insecticide Synthesis : It is a crucial intermediate in the production of synthetic pyrethroids, a class of insecticides that mimic the activity of natural pyrethrins (B594832) found in chrysanthemum flowers. Notable insecticides synthesized from this compound include resmethrin.

-

Fragrance Industry : Due to its pleasant, floral, and herbaceous aroma, this compound is also utilized as a fragrance agent in various products.

Logical Relationships in Synthesis

The synthesis of this compound is a multi-step process where specific inputs and conditions lead to the desired product. The logical flow is essential for process optimization and yield maximization.

References

Spectroscopic Profile of Ethyl Chrysanthemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl chrysanthemate, an important intermediate in the synthesis of pyrethroid insecticides and a valuable compound in the fragrance and pharmaceutical industries.[1][2] This document presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses in a clear, tabular format. Detailed experimental protocols for acquiring such data are also described to facilitate reproducibility and further research.

Chemical Structure and Properties

This compound, with the chemical formula C12H20O2 and a molecular weight of 196.29 g/mol , is the ethyl ester of chrysanthemic acid.[1][3] It exists as a mixture of cis and trans isomers and is a colorless to light yellow liquid.[1][4]

IUPAC Name: ethyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[3]

CAS Number: 97-41-6[3]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not fully available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its ester and alkene functionalities.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Description |

| Specific peak data not fully available in search results | C=O stretch (ester) |

| Specific peak data not fully available in search results | C=C stretch (alkene) |

| Specific peak data not fully available in search results | C-H stretch (alkane/alkene) |

| Specific peak data not fully available in search results | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 196 | Data not fully available | [M]⁺ (Molecular Ion) |

| 123 | Data not fully available | [M - C₄H₇O]⁺ or other fragment |

| 103 | Data not fully available | Fragment ion |

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60 or a Bruker Avance series instrument, is typically used.[3]

Sample Preparation:

-

A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is used.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-5 seconds between scans ensures full relaxation of the protons.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: A range of 0 to 220 ppm is typically used.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly employed.[3]

Sample Preparation (Neat/Thin Film):

-

A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to form a thin liquid film.

ATR-IR (Attenuated Total Reflectance IR):

-

A drop of the sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

Background Correction: A background spectrum of the empty spectrometer (or clean salt plates/ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used.[5] Electron Ionization (EI) is a common ionization method for such molecules.[6]

GC-MS Protocol:

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

-

Injection: A small volume (typically 1 µL) of the solution is injected into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ramp up to ensure good separation of components.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV for EI).

-

Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each fragment is measured by a detector to generate the mass spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis for a chemical compound like this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. guangchenchem.com [guangchenchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C12H20O2 | CID 7334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl chrysanthemumate | 97-41-6 [chemicalbook.com]

- 5. Ethyl cis-(-)-chrysanthemate | C12H20O2 | CID 719271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

The intricate pathway of chrysanthemic acid biosynthesis: A technical guide

For researchers, scientists, and drug development professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of chrysanthemic acid, a key component of the natural insecticide pyrethrin. This document details the enzymatic reactions, intermediate compounds, and relevant quantitative data, along with detailed experimental protocols for key analytical procedures. Visual diagrams of the pathway and experimental workflows are provided to facilitate a deeper understanding of this significant metabolic route.

The core biosynthetic pathway of chrysanthemic acid

Chrysanthemic acid is an irregular monoterpene, meaning its biosynthesis deviates from the typical head-to-tail condensation of isoprene (B109036) units. The pathway begins with the precursor dimethylallyl diphosphate (B83284) (DMAPP), which is produced through the isoprenoid biosynthesis pathway, primarily the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[1][2][3][4] The core pathway can be summarized in three key enzymatic steps, converting two molecules of DMAPP into chrysanthemic acid.

The biosynthesis of trans-chrysanthemic acid is initiated by the enzyme chrysanthemyl diphosphate synthase (CDS), which catalyzes the condensation of two DMAPP molecules to form trans-chrysanthemyl diphosphate (CPP).[5] Subsequently, CPP is converted to trans-chrysanthemol (B1144467). This step can be catalyzed by CDS itself, which exhibits bifunctional activity, or by one or more phosphatases. The final steps involve the oxidation of trans-chrysanthemol to trans-chrysanthemic acid, a two-step process mediated by an alcohol dehydrogenase (ADH) and an aldehyde dehydrogenase (ALDH).

References

- 1. Chrysanthemyl diphosphate synthase: isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethylallyl Diphosphate (DMAPP) - Echelon Biosciences [echelon-inc.com]

- 4. researchgate.net [researchgate.net]

- 5. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Insect Control: A Technical Guide to the Discovery and History of Synthetic Pyrethroids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of synthetic pyrethroids, a dominant class of insecticides that have revolutionized pest control. From their origins as derivatives of natural pyrethrins (B594832) to the development of highly potent and photostable synthetic analogs, this document traces the key scientific milestones and breakthroughs. It delves into the mechanism of action, focusing on the interaction with voltage-gated sodium channels, and provides detailed experimental protocols for their synthesis and biological evaluation. Quantitative data on their efficacy and toxicity are presented in structured tables for comparative analysis. This guide is intended to be an in-depth resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the chemistry, pharmacology, and historical context of these vital compounds.

Introduction: From Chrysanthemum Flowers to Chemical Synthesis

The story of synthetic pyrethroids begins with the age-old use of pyrethrum, the powdered extract from the flowers of Tanacetum cinerariaefolium (formerly Chrysanthemum cinerariifolium).[1] For centuries, this natural insecticide was prized for its rapid knockdown of insects and low mammalian toxicity.[1] The active insecticidal components of pyrethrum are a mixture of six esters known as pyrethrins.[2] However, the utility of natural pyrethrins was limited by their high cost of production and instability in sunlight.[3]

The 20th century witnessed a concerted effort to understand the chemical structures of pyrethrins, a crucial first step towards creating synthetic alternatives. The foundational work of Hermann Staudinger and Leopold Ružička in the 1920s elucidated the basic structures of pyrethrin I and II.[4] This pioneering research laid the groundwork for future chemists to synthesize more stable and potent analogs. The demand for effective insecticides, particularly during World War II, further spurred the development of synthetic alternatives to natural pyrethrins.[3]

The Genesis of Synthetic Pyrethroids: A Historical Timeline

The development of synthetic pyrethroids can be traced through a series of key discoveries and innovations that led to compounds with improved efficacy and environmental stability.

-

1924: Hermann Staudinger and Leopold Ružička elucidate the fundamental chemical structures of the natural pyrethrins, pyrethrin I and II.[4]

-

1949: The first synthetic pyrethroid, allethrin , is synthesized by Milton S. Schechter and Frederick B. LaForge at the United States Department of Agriculture (USDA).[1][5] This marked a pivotal moment, demonstrating that the insecticidal properties of pyrethrins could be replicated and potentially improved upon in the laboratory.[6][7]

-

1962: The first-generation synthetic pyrethroid, resmethrin , is developed, showcasing enhanced stability and insecticidal efficacy compared to its natural predecessors.[6][7]

-

1965: Tetramethrin is introduced, a notable advancement as it was the first pyrethroid without a stereogenic center in its alcohol component, simplifying its synthesis.[8]

-

1970s: A team at Rothamsted Research in the UK, led by Michael Elliott, develops a second generation of photostable pyrethroids, including permethrin (B1679614) , cypermethrin (B145020) , and deltamethrin .[3] This breakthrough overcame the significant limitation of earlier pyrethroids and natural pyrethrins, which were susceptible to rapid degradation in sunlight, and opened the door for their widespread agricultural use.

-

Post-1970s: Further research and development lead to a diverse array of synthetic pyrethroids with varying properties, including bifenthrin, fenvalerate, and cyhalothrin.[3]

This progression from natural extracts to highly engineered synthetic molecules represents a triumph of chemical ingenuity, driven by the need for effective and safer pest control solutions.

Mechanism of Action: Targeting the Voltage-Gated Sodium Channel

The primary molecular target of synthetic pyrethroids is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects.[3] These channels are crucial for the initiation and propagation of nerve impulses. Pyrethroids bind to the alpha subunit of the VGSC and modify its gating kinetics, leading to prolonged channel opening and a persistent influx of sodium ions. This disrupts normal nerve function, causing repetitive nerve discharges and eventual paralysis of the insect.

Synthetic pyrethroids are broadly classified into two types based on their chemical structure and the resulting toxicological symptoms:

-

Type I Pyrethroids: These compounds, such as permethrin and allethrin, lack an α-cyano group. They cause repetitive firing of nerve impulses, leading to hyperexcitability and tremors.

-

Type II Pyrethroids: These compounds, including cypermethrin and deltamethrin, possess an α-cyano group. They induce a more persistent depolarization of the nerve membrane, leading to a longer-lasting block of nerve impulse transmission and causing choreoathetosis (writhing) and salivation.

The binding site for pyrethroids is located within a hydrophobic pocket formed by segments of the voltage-gated sodium channel. Specifically, it is thought to involve the S4-S5 linker of domain II and the S5 and S6 helices of domains II and III. The binding of a pyrethroid molecule stabilizes the open state of the channel, preventing its normal inactivation and deactivation.

Some pyrethroids exhibit "use-dependence," where their effectiveness is enhanced by repeated firing of the nerve. This is because these pyrethroids bind more readily to the open state of the sodium channel. Therefore, neurons that are more active are more susceptible to the effects of these insecticides.

References

- 1. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrethrin - Wikipedia [en.wikipedia.org]

- 3. History of Pyrethroids [pyrethroids.com]

- 4. Pyrethroid - Wikipedia [en.wikipedia.org]

- 5. The history of extensive structural modifications of pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrethrins and Pyrethroids | Encyclopedia MDPI [encyclopedia.pub]

- 8. Pyrethrum: History of a Bio-Insecticide – Part 4 - ChemistryViews [chemistryviews.org]

Toxicological Profile of Ethyl Chrysanthemate in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl chrysanthemate, a key intermediate in the synthesis of pyrethroid insecticides and a fragrance and flavoring agent, exhibits a well-documented toxicological profile in mammals characterized by low acute toxicity. This technical guide provides a comprehensive overview of the available toxicological data for this compound, with a focus on its effects in mammalian systems. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide summarizes quantitative toxicity data, details relevant experimental methodologies based on internationally recognized guidelines, and provides visualizations of key concepts.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 97-41-6 |

| Molecular Formula | C₁₂H₂₀O₂ |

| Molecular Weight | 196.29 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Faint, pleasant, floral |

| Solubility | Nearly insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1] |

Toxicological Data

The toxicological profile of this compound in mammals is primarily characterized by its low acute toxicity. Information on other toxicological endpoints is limited, reflecting its primary use and low concern for significant systemic toxicity in mammals.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in various mammalian species. The available quantitative data is summarized in the table below.

| Test Type | Route of Exposure | Species | Dose/Concentration | Toxic Effects |

| LD50 | Oral | Rat | 2600 mg/kg | Details not reported other than lethal dose value.[2][3] |

| LD50 | Oral | Mouse | 2600 mg/kg | Details not reported other than lethal dose value.[2] |

| LD50 | Oral | Guinea Pig | 1900 mg/kg | Details not reported other than lethal dose value.[2] |

| LD50 | Dermal | Mouse | >5 g/kg (>5000 mg/kg) | Behavioral: somnolence (general depressed activity), convulsions or effect on seizure threshold, excitement.[2] |

| LC50 | Inhalation | Rat | >1600 mg/m³ | Details not reported other than lethal dose value.[2] |

| LC50 | Inhalation | Mouse | >1600 mg/m³ | Details not reported other than lethal dose value.[2] |

| LC50 | Inhalation | Mammal (unspecified) | >1600 mg/m³ | Behavioral: somnolence (general depressed activity), convulsions or effect on seizure threshold.[2] |

Subchronic and Chronic Toxicity

Specific subchronic (90-day) or chronic toxicity studies on this compound in mammals were not identified in the public literature. However, its long-standing use as a fragrance and flavoring ingredient suggests a lack of significant cumulative toxicity. Long-term exposure has not been associated with carcinogenic effects.[1] Regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have evaluated this compound and deemed it safe for its intended use, implying a low concern for chronic toxicity at typical exposure levels.[4][5][6][7][8][9][10][11][12][13]

Carcinogenicity

This compound is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the U.S. Environmental Protection Agency (EPA).[1] No long-term carcinogenicity bioassays in rodents were found in the reviewed literature.

Genotoxicity

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies on this compound were identified. The safety assessments by flavor industry expert panels have not indicated concerns for reproductive or developmental effects at current levels of exposure.

Toxicokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific toxicokinetic studies on this compound in mammals are limited. However, based on its chemical structure as an ester, it is anticipated to be readily absorbed and metabolized.

Metabolism: The primary metabolic pathway for this compound in mammals is expected to be hydrolysis of the ester bond by carboxylesterases, which are abundant in the liver and other tissues. This enzymatic cleavage would yield chrysanthemic acid and ethanol.[14] Both of these metabolites are endogenous or can be readily incorporated into endogenous metabolic pathways. Studies on other fatty acid ethyl esters have demonstrated rapid in vivo hydrolysis.[15]

Figure 1. Proposed metabolic pathway of this compound in mammals.

Experimental Protocols

Detailed experimental protocols for the cited acute toxicity studies are not publicly available. However, the methodologies likely followed standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). The following sections describe the principles of these standard protocols.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water ad libitum.

-

Dosing: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The test allows for the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard category.

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.

-

Preparation of Animals: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the application of the test substance.

-

Dosing: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The treated area is covered with a porous gauze dressing. The exposure period is 24 hours.

-

Observations: Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days.

-

Endpoint: The LD50 is determined, or it is established that the LD50 is above a certain limit dose (e.g., 2000 mg/kg).

Figure 2. Generalized experimental workflow for acute toxicity testing.

Subchronic Oral Toxicity (Based on OECD Guideline 408)

-

Test Animals: Typically, rats are used.

-

Dosing: The test substance is administered orally (e.g., in the diet, drinking water, or by gavage) daily for 90 days. At least three dose levels and a control group are used.

-

Observations: Detailed clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis are performed.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is performed.

-

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used.

-

Methodology: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (colonies that have regained the ability to grow in the absence of the specific amino acid) is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Reproductive and Developmental Toxicity (Based on OECD Guideline 416 - Two-Generation Study)

-

Test Animals: Rats are the preferred species.

-

Dosing: The test substance is administered to both male and female parent animals (P generation) before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected and dosed through their maturation, mating, and production of the F2 generation.

-

Endpoints: The study evaluates reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development.

-

Pathology: Gross and microscopic examination of reproductive organs is performed.

-

Objective: To identify any effects on male and female reproductive performance and on the development of the offspring.

Signaling Pathways

No specific signaling pathways associated with the toxicity of this compound in mammals have been identified in the scientific literature. Its primary mode of action is as a neurotoxin in insects, where it prolongs the opening of sodium channels in nerve membranes.[1] This mechanism is not considered relevant to its low acute toxicity in mammals.

Conclusion

This compound possesses a low order of acute toxicity in mammals. The available data, supported by its long history of safe use as a fragrance and flavoring agent, suggest a lack of significant subchronic, chronic, carcinogenic, genotoxic, or reproductive and developmental toxicity at typical human exposure levels. Its anticipated rapid metabolism via hydrolysis to endogenous or readily metabolized compounds further supports its favorable toxicological profile. This technical guide provides a consolidated overview of the current toxicological knowledge, which can inform safety assessments and guide future research where necessary.

References

- 1. dep.nj.gov [dep.nj.gov]

- 2. oecd.org [oecd.org]

- 3. fishersci.com [fishersci.com]

- 4. JECFA | Food safety and quality | Food and Agriculture Organization of the United Nations [fao.org]

- 5. Flavor and Extract Manufacturers Association - Wikipedia [en.wikipedia.org]

- 6. Evaluation of certain food additives: ninety-ninth report of the Joint FAO/WHO Expert Committee on Food Additives [who.int]

- 7. Joint FAO/WHO Expert Committee on Food Additives (JECFA) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Fema (Flavor and Extract Manufacturers Association) - Blog — Scentspiracy [scentspiracy.com]

- 10. femaflavor.org [femaflavor.org]

- 11. openknowledge.fao.org [openknowledge.fao.org]

- 12. researchgate.net [researchgate.net]

- 13. openknowledge.fao.org [openknowledge.fao.org]

- 14. researchgate.net [researchgate.net]

- 15. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Industrial Synthesis of Ethyl Chrysanthemate via Esterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chrysanthemate is a key intermediate in the synthesis of a variety of synthetic pyrethroid insecticides, which are valued for their high insecticidal activity and low mammalian toxicity.[1] While several synthetic routes to this compound exist, this document focuses on its preparation via the direct esterification of chrysanthemic acid with ethanol (B145695). This method, an application of the classic Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.[2][3][4] Industrially, this process requires careful optimization of reaction conditions to maximize yield and purity while ensuring economic viability.

The esterification is a reversible reaction.[2] To drive the equilibrium towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and the water formed during the reaction is continuously removed.[2] Common acid catalysts for this type of reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).[2][5]

Data Presentation

The following table summarizes typical quantitative data for the industrial-scale synthesis of this compound via esterification. These values are representative and may require optimization based on specific plant capabilities and raw material purity.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Chrysanthemic Acid | 1 | Molar Equivalent | A mixture of cis and trans isomers is commonly used.[1][6] |

| Ethanol | 3 - 5 | Molar Equivalent | Used in excess to shift the reaction equilibrium. |

| Catalyst | |||

| p-Toluenesulfonic Acid | 0.01 - 0.05 | Molar Equivalent | A common, effective, and relatively less corrosive catalyst.[7] |

| Reaction Conditions | |||

| Temperature | 80 - 100 | °C | To allow for a reasonable reaction rate and azeotropic removal of water. |

| Pressure | Atmospheric | - | The reaction is typically carried out at atmospheric pressure. |

| Reaction Time | 6 - 12 | Hours | Monitored by techniques such as GC or HPLC until completion. |

| Yield and Purity | |||

| Typical Yield | 85 - 95 | % | Dependent on the efficiency of water removal and purification. |

| Final Purity | > 95 | % | Achieved through distillation. |

Experimental Protocols

The following protocols provide a detailed methodology for the industrial-scale synthesis of this compound via esterification.

1. Materials and Equipment

-

Raw Materials:

-

Chrysanthemic acid (mixture of cis/trans isomers)

-

Anhydrous ethanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (B28343) (for azeotropic water removal)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

-

Equipment:

-

Glass-lined or stainless steel reactor with heating/cooling jacket, mechanical stirrer, and condenser

-

Dean-Stark trap for water separation

-

Storage tanks for raw materials and products

-

Neutralization vessel

-

Vacuum distillation unit

-

Process control system for monitoring temperature, pressure, and stirrer speed

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat, respirator

-

2. Reaction Setup and Procedure

-

Charging the Reactor:

-

Charge the reactor with chrysanthemic acid, anhydrous ethanol, and toluene. The toluene acts as an azeotroping agent to facilitate the removal of water.

-

-

Addition of Catalyst:

-

Slowly add p-toluenesulfonic acid to the mixture while stirring.

-

-

Esterification Reaction:

-

Heat the reaction mixture to reflux (approximately 80-100 °C) with continuous stirring.

-

The water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by analyzing samples periodically using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of chrysanthemic acid.

-

Continue the reaction until the concentration of chrysanthemic acid is below the target threshold, indicating the completion of the reaction.

-

3. Work-up and Purification

-

Cooling and Neutralization:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a neutralization vessel.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any remaining unreacted chrysanthemic acid. Repeat the washing until the aqueous layer is no longer acidic.

-

Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

-

Drying:

-

Separate the organic layer and dry it over anhydrous sodium sulfate.